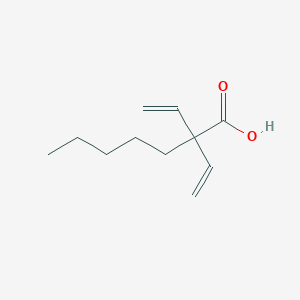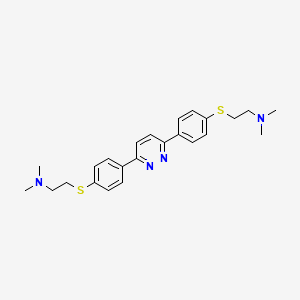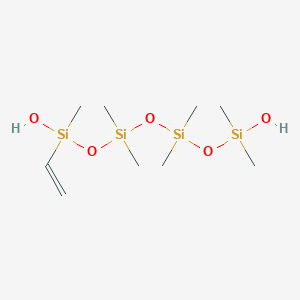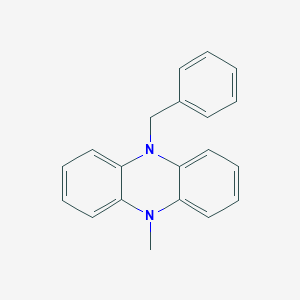
5-Benzyl-10-methyl-5,10-dihydrophenazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzyl-10-methyl-5,10-dihydrophenazine is a chemical compound with the molecular formula C20H18N2 It is a derivative of phenazine, a nitrogen-containing heterocyclic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-10-methyl-5,10-dihydrophenazine typically involves the reaction of appropriate benzyl and methyl-substituted precursors under controlled conditions. One common method includes the condensation of benzylamine with a methyl-substituted phenazine derivative in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
5-Benzyl-10-methyl-5,10-dihydrophenazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its fully hydrogenated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the phenazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized phenazine compounds.
Wissenschaftliche Forschungsanwendungen
5-Benzyl-10-methyl-5,10-dihydrophenazine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in studies involving electron transfer processes and as a probe for investigating biological redox reactions.
Industry: It may be used in the production of dyes, pigments, and other materials requiring stable, nitrogen-containing heterocycles.
Wirkmechanismus
The mechanism of action of 5-Benzyl-10-methyl-5,10-dihydrophenazine involves its ability to participate in redox reactions. It can act as an electron donor or acceptor, making it useful in various biochemical and industrial processes. The molecular targets and pathways involved include interactions with enzymes and proteins that facilitate electron transfer, contributing to its biological and chemical activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Methyl-5,10-dihydrophenazine
- 5,10-Dimethyldihydrophenazine
- 5,10-Dihydrophenazine
Uniqueness
Compared to similar compounds, 5-Benzyl-10-methyl-5,10-dihydrophenazine is unique due to the presence of both benzyl and methyl groups. These substituents can influence its chemical reactivity, stability, and potential applications. The benzyl group, in particular, can enhance its ability to participate in specific reactions and interactions, making it a valuable compound for targeted research and industrial applications.
Eigenschaften
CAS-Nummer |
125106-04-9 |
|---|---|
Molekularformel |
C20H18N2 |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
5-benzyl-10-methylphenazine |
InChI |
InChI=1S/C20H18N2/c1-21-17-11-5-7-13-19(17)22(15-16-9-3-2-4-10-16)20-14-8-6-12-18(20)21/h2-14H,15H2,1H3 |
InChI-Schlüssel |
CBSIZSYEBDYJSA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2N(C3=CC=CC=C31)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


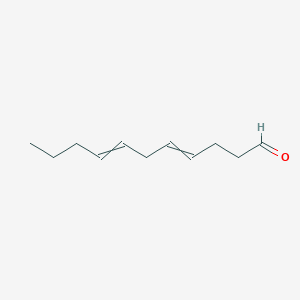
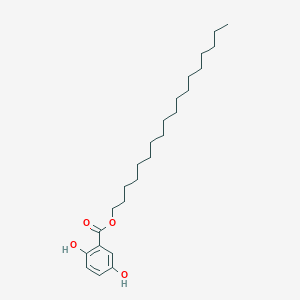


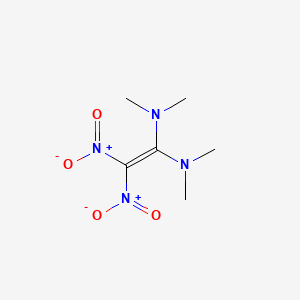
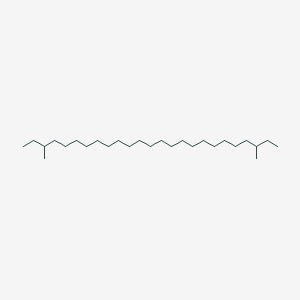

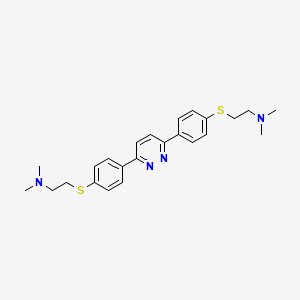
![6-[Methyl(phenyl)amino]hexa-3,5-diyn-2-one](/img/structure/B14291546.png)
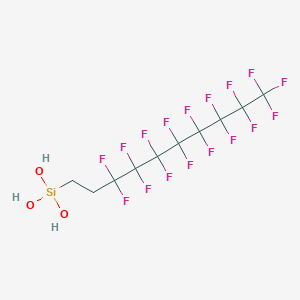
![5,8,15,18,23,26-Hexaoxa-1,12-diazabicyclo[10.8.8]octacosane](/img/structure/B14291552.png)
